ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the proliferation and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate selectively binds to the BTK enzyme, preventing its activation and downstream signaling. BTK is critical for the activation of several signaling pathways involved in B-cell proliferation and survival. By inhibiting BTK, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate induces apoptosis (programmed cell death) in malignant B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has been shown to induce apoptosis in malignant B-cells, reduce tumor growth, and enhance the activity of other anti-cancer agents. In preclinical studies, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has exhibited favorable pharmacokinetics and a good safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has several advantages for laboratory experiments, including its high selectivity for BTK and its ability to enhance the activity of other anti-cancer agents. However, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has not been extensively studied in non-B-cell malignancies, and its long-term safety and efficacy have not yet been established.
Zukünftige Richtungen
Future research on ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate could focus on its potential use in combination with other anti-cancer agents, its efficacy in non-B-cell malignancies, and its long-term safety and efficacy in clinical trials. Additionally, further studies could investigate the mechanisms of resistance to ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate and identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has been extensively studied in preclinical models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has demonstrated potent inhibition of BCR signaling and proliferation of malignant B-cells. ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S/c1-2-33-21(32)18-9-11-19(12-10-18)25-20(31)17-34-24-27-22(29-13-5-3-6-14-29)26-23(28-24)30-15-7-4-8-16-30/h9-12H,2-8,13-17H2,1H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYQTGRFJCPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.